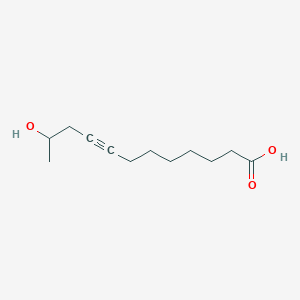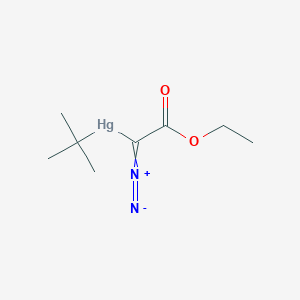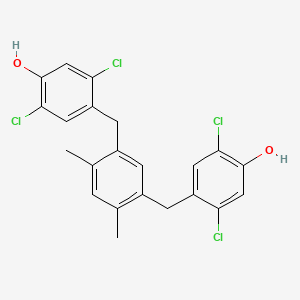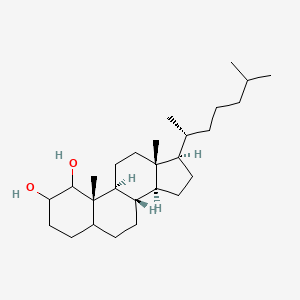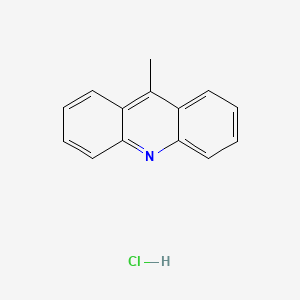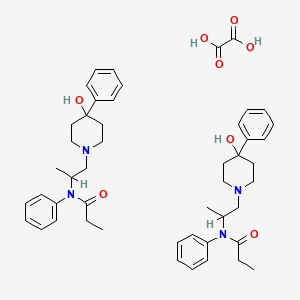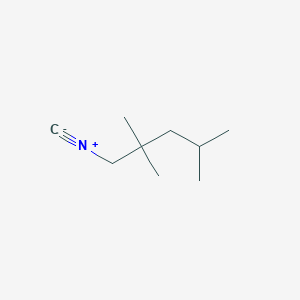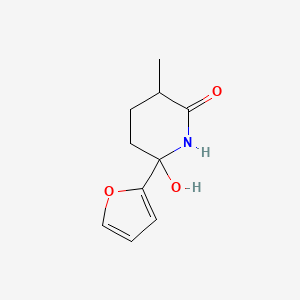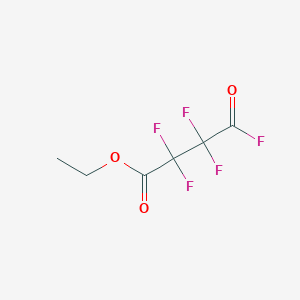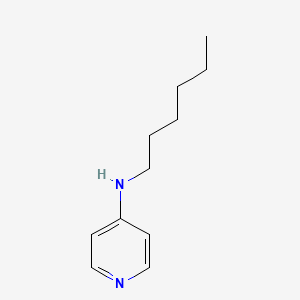
1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene is an organic compound characterized by its complex structure, which includes a benzene ring substituted with ethoxy and propoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating mixtures (HNO₃/H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution could introduce halogen atoms into the benzene ring.
科学的研究の応用
1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular interactions and effects are essential to understand its full potential.
類似化合物との比較
Similar Compounds
- 1-(2,2-Dimethyl-1-phenylpropyl)-4-ethoxybenzene
- 1-(2,2-Dimethyl-1-(4-methoxyphenyl)propyl)-4-ethoxybenzene
- 1-(2,2-Dimethyl-1-(4-ethoxyphenyl)propyl)-4-propoxybenzene
Uniqueness
1-(2,2-Dimethyl-1-(4-propoxyphenyl)propyl)-4-ethoxybenzene stands out due to its specific substitution pattern, which imparts unique chemical and physical properties
特性
CAS番号 |
62897-76-1 |
|---|---|
分子式 |
C22H30O2 |
分子量 |
326.5 g/mol |
IUPAC名 |
1-[2,2-dimethyl-1-(4-propoxyphenyl)propyl]-4-ethoxybenzene |
InChI |
InChI=1S/C22H30O2/c1-6-16-24-20-14-10-18(11-15-20)21(22(3,4)5)17-8-12-19(13-9-17)23-7-2/h8-15,21H,6-7,16H2,1-5H3 |
InChIキー |
PSMUEUFEKRZZHM-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Triethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14498165.png)
